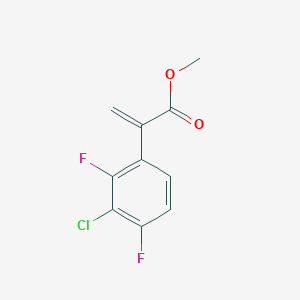

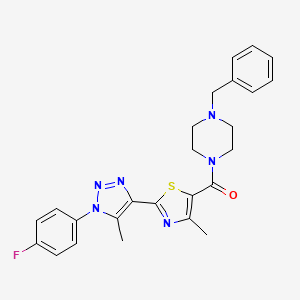

Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various enoate compounds has been explored in the provided papers. For instance, the synthesis of dimethyl 3-perfluoroalkyl-4-(3-oxo-2-triphenyl-phosphoranylidenbutanylidene)pent-2-enedioate involves the reaction of methyl 2-perfluoroalkynoates with methyl 5-oxo-4-(triphenylphosphoranylidene)hex-2-enoate at low temperatures, followed by intramolecular elimination to yield different products . Similarly, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate is prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . Another synthesis approach is seen in the preparation of methyl 4-carboethoxy-3-perfluoroalkyl-5-methoxyhexa-2,4-dienoates, which involves the reaction of ethyl 3-methoxy-4-(triphenyl phosphoranylidene)but-2-enoate with methyl 3-perfluoroalkyl-2-propiolates in the presence of K2CO3 .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as IR, MS, 1H NMR, 19F NMR, and 13C NMR, as well as X-ray diffraction (XRD) . For example, the structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate was studied using XRD and NMR spectroscopy, revealing that it exists in the enol form in the solid state . The molecular structure, including bond distances and angles, is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

The enoate compounds synthesized in these studies are versatile reagents for the preparation of various heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are used to prepare polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others . Additionally, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate is used in the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the first hyperpolarizability, infrared intensities, and molecular electrostatic potential (MEP) of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been reported, providing insights into the stability and charge transfer within the molecule . The MEP map indicates the localization of negative regions over electronegative oxygen atoms and positive regions on the phenyl rings, which can influence the reactivity and interactions of the molecule.

Applications De Recherche Scientifique

Antimicrobial Potential and Structural Analysis

Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate has been explored for its antimicrobial properties. A study by Murugavel et al. (2016) synthesized a compound structurally similar to it and found it exhibits moderate to good antimicrobial activity against various bacterial and fungal pathogens. This research also included comprehensive structural and vibrational spectroscopic studies, offering valuable insights for future applications in the field of antimicrobials.

Synthesis of Heterocyclic Systems

The compound plays a significant role in the synthesis of complex heterocyclic systems. Selič et al. (1997) Selič et al. (1997) demonstrated its utility in preparing various heterocyclic compounds, indicating its versatility and potential in organic synthesis and pharmaceutical research.

Characterization and Structural Analysis

Johnson et al. (2006) Johnson et al. (2006) conducted a detailed study on a closely related compound, focusing on its synthesis, characterization, and structural analysis. This research contributes to understanding the structural aspects and potential applications of similar compounds in various scientific fields.

Synthesis and Application in Fluorine Chemistry

The application of methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate extends to fluorine chemistry as well. Weiyu et al. (1993) Weiyu et al. (1993) explored its use in synthesizing perfluoroalkylisophthalates, highlighting its significance in the development of fluorine-containing compounds, which are valuable in materials science and pharmaceuticals.

Exploration in Organometallic Chemistry

In organometallic chemistry, Zubair et al. (2019) Zubair et al. (2019) synthesized organotin complexes using a related compound. This study underscores the compound's potential as a catalyst in biodiesel production, demonstrating its utility in green chemistry and sustainable energy solutions.

Propriétés

IUPAC Name |

methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2O2/c1-5(10(14)15-2)6-3-4-7(12)8(11)9(6)13/h3-4H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBBYPDJVIJJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=C(C(=C(C=C1)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-chloro-2,4-difluorophenyl)prop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)

![4-[2-[(3-Methylthiophen-2-yl)methylamino]phenoxy]azetidin-2-one](/img/structure/B3001790.png)

![2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide](/img/structure/B3001792.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)